(4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane
Overview
Description
(4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane is a chemical compound with the molecular formula C13H18F2O3S and a molecular weight of 292.34 g/mol It is characterized by the presence of a phenyl group substituted with a difluoromethylsulfane group and a diethoxyethoxy group
Preparation Methods
The synthesis of (4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4-bromo-2,2-diethoxyethoxybenzene with difluoromethylthiolate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
(4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the difluoromethylsulfane group.
Scientific Research Applications
(4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane involves its interaction with molecular targets through its functional groups. The difluoromethylsulfane group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The phenyl group provides a stable aromatic system that can engage in π-π interactions with other aromatic compounds .
Comparison with Similar Compounds
(4-(2,2-Diethoxyethoxy)phenyl)(difluoromethyl)sulfane can be compared with other similar compounds such as:
(4-(2,2-Diethoxyethoxy)phenyl)methanesulfane: Lacks the difluoromethyl group, resulting in different chemical reactivity and applications.
(4-(2,2-Diethoxyethoxy)phenyl)(trifluoromethyl)sulfane:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on the compound’s behavior in various applications.
Properties
IUPAC Name |
1-(2,2-diethoxyethoxy)-4-(difluoromethylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2O3S/c1-3-16-12(17-4-2)9-18-10-5-7-11(8-6-10)19-13(14)15/h5-8,12-13H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIDRBNFSLAOIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)SC(F)F)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590148 | |
Record name | 1-(2,2-Diethoxyethoxy)-4-[(difluoromethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864685-33-6 | |
Record name | 1-(2,2-Diethoxyethoxy)-4-[(difluoromethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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